Methyl 2-amino-3-fluoro-5-nitrobenzoate
CAS No.:
VCID: VC18355040
Molecular Formula: C8H7FN2O4
Molecular Weight: 214.15 g/mol
* For research use only. Not for human or veterinary use.

Description |
Chemical Reactions and ApplicationsSimilar compounds undergo various chemical reactions, including substitution, reduction, and oxidation reactions. The amino group can participate in nucleophilic substitution reactions, while the nitro group can be reduced to an amino group under appropriate conditions.
Biological and Medicinal ApplicationsWhile specific data on Methyl 2-amino-3-fluoro-5-nitrobenzoate is scarce, compounds with similar structures are investigated for their antimicrobial and anticancer activities. The presence of fluoro and nitro groups can enhance interactions with biological targets, potentially inhibiting or activating specific pathways. Comparison with Similar CompoundsCompounds like Methyl 2,4-diamino-3-fluoro-5-nitrobenzoate and Methyl 4-amino-3-fluoro-5-nitro-2-(phenylamino)benzoate are used in pharmaceutical research and have applications in drug synthesis and biochemical studies . These compounds highlight the importance of functional group arrangements in determining biological activity and chemical reactivity. Future Research DirectionsFurther research on Methyl 2-amino-3-fluoro-5-nitrobenzoate could focus on its synthesis optimization, biological activity assessment, and potential applications in medicinal chemistry. Investigating its interactions with enzymes and receptors could provide insights into its therapeutic potential. |
||||||||
---|---|---|---|---|---|---|---|---|---|
Product Name | Methyl 2-amino-3-fluoro-5-nitrobenzoate | ||||||||
Molecular Formula | C8H7FN2O4 | ||||||||
Molecular Weight | 214.15 g/mol | ||||||||
IUPAC Name | methyl 2-amino-3-fluoro-5-nitrobenzoate | ||||||||
Standard InChI | InChI=1S/C8H7FN2O4/c1-15-8(12)5-2-4(11(13)14)3-6(9)7(5)10/h2-3H,10H2,1H3 | ||||||||
Standard InChIKey | PTOTYGXZPPHCLL-UHFFFAOYSA-N | ||||||||
Canonical SMILES | COC(=O)C1=C(C(=CC(=C1)[N+](=O)[O-])F)N | ||||||||
PubChem Compound | 68761043 | ||||||||
Last Modified | Aug 10 2024 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume